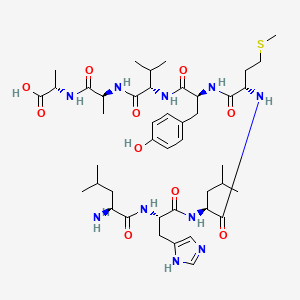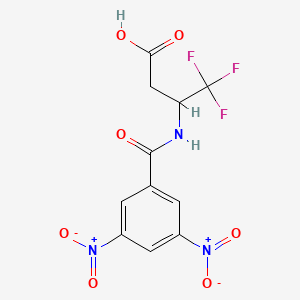
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a dinitrobenzamido group and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 3,5-Dinitrobenzamido Intermediate: The nitrated benzamide is then reacted with 4,4,4-trifluorobutanoic acid chloride in the presence of a base such as triethylamine to form the 3,5-dinitrobenzamido intermediate.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3-(3,5-diaminobenzamido)-4,4,4-trifluorobutanoic acid.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluorobutanoic acid moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Similar in structure but lacks the trifluorobutanoic acid moiety.
4,4,4-Trifluorobutanoic acid: Similar in structure but lacks the dinitrobenzamido group.
3,5-Dinitrobenzoic acid: Contains the dinitrobenzene ring but lacks the amido and trifluorobutanoic acid groups.
Uniqueness
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid is unique due to the combination of the dinitrobenzamido group and the trifluorobutanoic acid moiety. This combination imparts specific chemical reactivity and potential for diverse applications that are not observed in the similar compounds listed above.
Properties
CAS No. |
917868-77-0 |
|---|---|
Molecular Formula |
C11H8F3N3O7 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C11H8F3N3O7/c12-11(13,14)8(4-9(18)19)15-10(20)5-1-6(16(21)22)3-7(2-5)17(23)24/h1-3,8H,4H2,(H,15,20)(H,18,19) |
InChI Key |
CNIJSZTVOMZFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


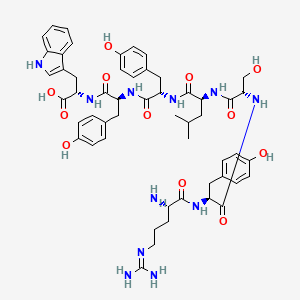
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
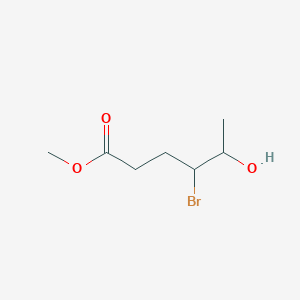
silane](/img/structure/B12612460.png)
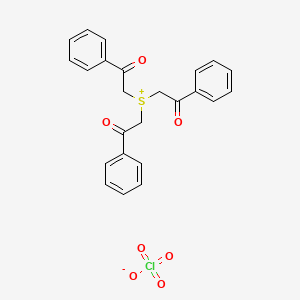
phosphane](/img/structure/B12612479.png)
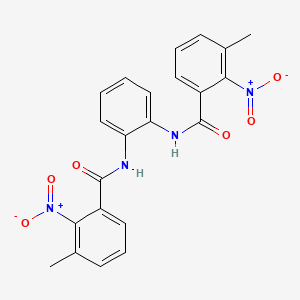
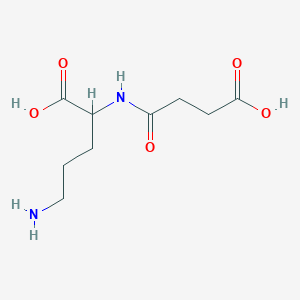


![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
